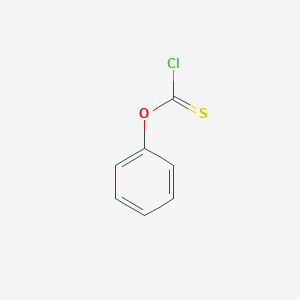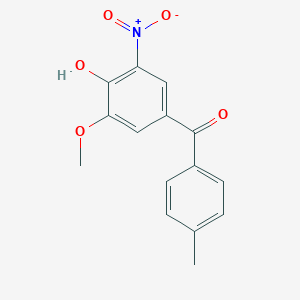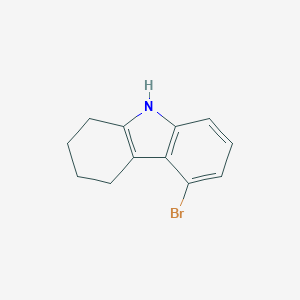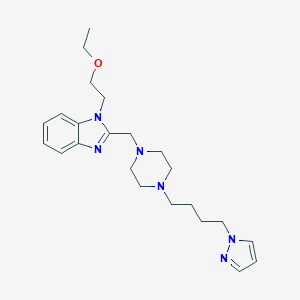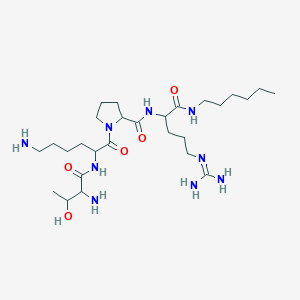
Tuftsinyl-n-hexylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuftsinyl-n-hexylamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In We will also list as many future directions for research on this compound as possible.
作用機序
The mechanism of action of Tuftsinyl-n-hexylamide is still being studied, but it is believed to act on the immune system and the central nervous system. This compound has been found to bind to specific receptors on immune cells, leading to the activation of phagocytosis and natural killer cell activity. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Tuftsinyl-n-hexylamide has a range of biochemical and physiological effects, including immunomodulatory and neuroprotective effects. This compound has been found to stimulate phagocytosis and enhance natural killer cell activity, leading to increased immune system function. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using Tuftsinyl-n-hexylamide in lab experiments is its potential to modulate the immune system and the central nervous system. This compound has been found to have immunomodulatory and neuroprotective effects, which may be useful in studying diseases and conditions that affect these systems. However, one limitation of using Tuftsinyl-n-hexylamide in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on Tuftsinyl-n-hexylamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tuftsinyl-n-hexylamide and its potential applications in cancer research.
合成法
Tuftsinyl-n-hexylamide can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting point. The hexylamide group is added to the C-terminus of the peptide chain using standard coupling methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
Tuftsinyl-n-hexylamide has potential applications in a range of scientific research fields, including immunology, neurobiology, and cancer research. This compound has been found to have immunomodulatory effects, including stimulation of phagocytosis and enhancement of natural killer cell activity. It has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. In cancer research, Tuftsinyl-n-hexylamide has been found to inhibit tumor growth and metastasis in animal models.
特性
CAS番号 |
144022-57-1 |
|---|---|
製品名 |
Tuftsinyl-n-hexylamide |
分子式 |
C27H53N9O5 |
分子量 |
583.8 g/mol |
IUPAC名 |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
InChIキー |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
正規SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
配列 |
XKPR |
同義語 |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



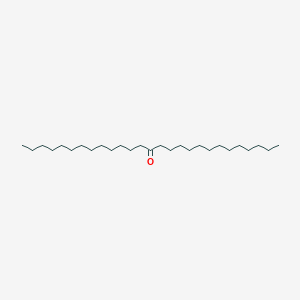
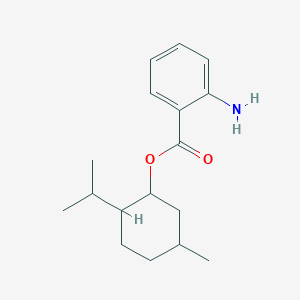
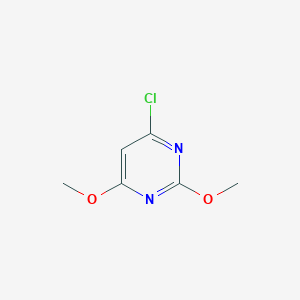

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
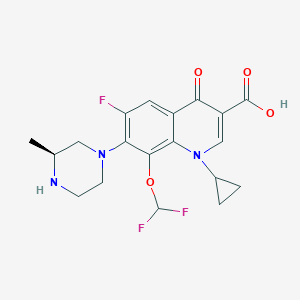
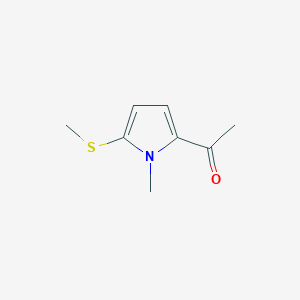

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
